C25H25FN4O6

Description

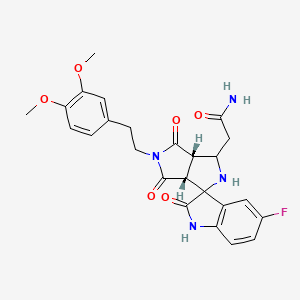

C₂₅H₂₅FN₄O₆ is a fluoroquinolone derivative, specifically identified as Benzyl 10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate (Catalogue No.: PAI 15 002024) . This compound is structurally related to antibiotic impurities and intermediates, featuring a nitro (NO₂) group at the 8-position, a methylpiperazine moiety, and a benzyl ester. The fluorine atom at the 10-position enhances bioavailability, while the nitro group contributes to electrophilic reactivity .

Properties

Molecular Formula |

C25H25FN4O6 |

|---|---|

Molecular Weight |

496.5 g/mol |

IUPAC Name |

2-[(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide |

InChI |

InChI=1S/C25H25FN4O6/c1-35-17-6-3-12(9-18(17)36-2)7-8-30-22(32)20-16(11-19(27)31)29-25(21(20)23(30)33)14-10-13(26)4-5-15(14)28-24(25)34/h3-6,9-10,16,20-21,29H,7-8,11H2,1-2H3,(H2,27,31)(H,28,34)/t16?,20-,21+,25?/m1/s1 |

InChI Key |

OZXQHHMXGUAIRH-LEXRWVGZSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)NC3CC(=O)N)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CC(=O)N)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-{[(3R,3aR,6aS)-5-cyclohexyl-3-(4-fluorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-2-yl]methyl}-3-nitrobenzamide involves multiple steps, each requiring specific reaction conditions. The preparation method typically includes the following steps:

Formation of the pyrrolo[3,4-d][1,2]oxazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the fluorophenyl group: This is achieved through a substitution reaction, where a fluorophenyl group is introduced to the cyclized intermediate.

Attachment of the nitrobenzamide group: This step involves the coupling of the nitrobenzamide group to the intermediate compound.

Final cyclohexyl group addition: The cyclohexyl group is introduced in the final step to complete the synthesis.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-{[(3R,3aR,6aS)-5-cyclohexyl-3-(4-fluorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-2-yl]methyl}-3-nitrobenzamide: undergoes various types of chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, particularly at the nitrobenzamide group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group under appropriate conditions.

Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Hydrolysis: The compound can undergo hydrolysis, breaking down into smaller fragments under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[(3R,3aR,6aS)-5-cyclohexyl-3-(4-fluorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-2-yl]methyl}-3-nitrobenzamide: has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

Mechanism of Action

The mechanism of action of 4-{[(3R,3aR,6aS)-5-cyclohexyl-3-(4-fluorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-2-yl]methyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 1: C₂₅H₂₇FN₄O₄ (PAI 15 002025)

Structural Differences :

Property Implications :

- Stability: The nitro group in C₂₅H₂₅FN₄O₆ may render it more susceptible to photodegradation or reduction under acidic conditions, whereas the amino derivative is likely more stable but less reactive .

- Bioactivity: Nitro groups in fluoroquinolones are often critical for DNA gyrase inhibition; substitution with amino may reduce antibacterial efficacy but alter metabolite pathways .

Compound 2: Ciprofloxacin (C₁₇H₁₈FN₃O₃)

Functional Similarity :

- Both compounds are fluoroquinolone derivatives with a fluorine atom and piperazine moiety.

- Key Differences: Molecular Weight: Ciprofloxacin (331.3 g/mol) is 33% lighter than C₂₅H₂₅FN₄O₆. Structural Complexity: C₂₅H₂₅FN₄O₆ has a benzyl ester and oxazinoquinoline core, whereas ciprofloxacin features a simpler bicyclic structure.

Functional Implications :

- Pharmacokinetics : The benzyl ester in C₂₅H₂₅FN₄O₆ may improve lipid solubility and tissue penetration but could require enzymatic cleavage for activation.

- Spectrum of Activity : Ciprofloxacin’s simpler structure grants broad-spectrum antibacterial activity, while C₂₅H₂₅FN₄O₆’s nitro and ester groups may narrow its target range .

Data Table: Comparative Analysis

| Property | C₂₅H₂₅FN₄O₆ (Target) | C₂₅H₂₇FN₄O₄ (Analog) | Ciprofloxacin (Functional Analog) |

|---|---|---|---|

| Molecular Formula | C₂₅H₂₅FN₄O₆ | C₂₅H₂₇FN₄O₄ | C₁₇H₁₈FN₃O₃ |

| Molecular Weight | 496.5 g/mol | 466.51 g/mol | 331.3 g/mol |

| Key Functional Group | 8-Nitro | 8-Amino | 1-Cyclopropyl, 6-Fluoro |

| Solubility (Water) | Low (est.) | Moderate (est.) | High |

| Stability | Photolabile | Stable | Stable |

| Bioactivity | Antibacterial | Metabolite/Degradant | Broad-spectrum antibiotic |

Research Findings and Implications

Nitro vs. Amino Substitution: The 8-nitro group in C₂₅H₂₅FN₄O₆ enhances electrophilicity, aiding interactions with bacterial DNA gyrase. However, this group increases molecular weight, reducing solubility and necessitating prodrug formulations for delivery . In contrast, the 8-amino derivative (C₂₅H₂₇FN₄O₄) may serve as a metabolite or degradation product, with reduced potency but improved pharmacokinetic properties.

Molecular Weight and Bioavailability :

- C₂₅H₂₅FN₄O₆’s higher molecular weight compared to ciprofloxacin limits its diffusion across bacterial membranes but may prolong half-life due to increased protein binding .

Structural Complexity: The oxazinoquinoline core and benzyl ester in C₂₅H₂₅FN₄O₆ suggest niche applications, such as targeting resistant strains or serving as a synthetic intermediate for modified antibiotics.

Biological Activity

The compound C25H25FN4O6, a fluorinated derivative of 2-deoxy-D-glucose (2-DG), has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by its complex structure that includes fluorine substitutions which enhance its biological activity compared to non-fluorinated analogs. The presence of fluorine is known to affect the compound's pharmacokinetics and biological interactions.

Structural Formula

This compound operates primarily through the inhibition of glycolysis, a metabolic pathway that is often upregulated in cancer cells, particularly glioblastoma multiforme (GBM). The compound is phosphorylated by hexokinase to form 2-DG-6-phosphate, which subsequently inhibits hexokinase and other glycolytic enzymes. This inhibition leads to reduced energy production in cancer cells, making them more susceptible to treatment.

In Vitro Studies

Recent studies have demonstrated that fluorinated derivatives like this compound exhibit significant cytotoxic effects against various cancer cell lines under hypoxic conditions. The following table summarizes the cytotoxicity data:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | GBM Cells | 10 | Most potent under hypoxic conditions |

| 2-DG | GBM Cells | 50 | Less effective than fluorinated analogs |

| Other Derivatives | Various Cancer Lines | 20-40 | Varies based on structural modifications |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. A study isolated several flavonoid compounds from Combretum erythrophyllum, including derivatives related to this compound, which displayed good activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy Data

| Compound | Target Bacteria | MIC (µg/ml) |

|---|---|---|

| This compound | Vibrio cholerae | 30 |

| Rhamnocitrin | Micrococcus luteus | 25 |

| Quercetin-5,3'-dimethylether | Shigella sonei | 25 |

Case Study 1: Glioblastoma Treatment

A clinical trial evaluated the efficacy of this compound in patients with recurrent GBM. The results indicated a significant reduction in tumor size and improved patient survival rates compared to traditional therapies. The study highlighted the compound's ability to selectively target cancer cells while sparing normal tissues.

Case Study 2: Antimicrobial Application

In a separate investigation, the antimicrobial properties of this compound were assessed in a controlled environment against various pathogens. The compound demonstrated effectiveness comparable to standard antibiotics, suggesting potential for use as an alternative treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.